Ethyl 5-iodonon-4-en-2-ynoate
Description
Ethyl 5-iodonon-4-en-2-ynoate is a synthetic aliphatic ynoate ester featuring a conjugated enyne system (C≡C and C=C bonds at positions 2 and 4, respectively) and an iodine substituent at position 5 of a nonene chain. The iodine atom introduces both steric bulk and polarizability, influencing reactivity and physical properties such as solubility and crystallinity.
Properties
CAS No. |
919123-78-7 |
|---|---|
Molecular Formula |
C11H15IO2 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
ethyl 5-iodonon-4-en-2-ynoate |
InChI |
InChI=1S/C11H15IO2/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h8H,3-5,7H2,1-2H3 |
InChI Key |
BXSYYVLOVBGJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC#CC(=O)OCC)I |
Origin of Product |
United States |
Preparation Methods
Method Principles
This approach utilizes B-I-9-BBN (9-iodo-9-borabicyclo[3.3.1]nonane) to form an organoborane intermediate, which subsequently reacts with a lithiated alkyne followed by iodine treatment to generate the desired iodoenyne structure.
Detailed Procedure
Based on procedures described for the closely related compound Ethyl (Z)-5-Iodo-4-nonen-2-ynoate, the synthesis can be adapted as follows:
- A reaction flask equipped with a magnetic stirring bar and septum inlet is thoroughly flushed with nitrogen.
- The flask is charged under nitrogen atmosphere with B-I-9-BBN (15.00 mL, 15.00 mmol, 1M in hexanes) and 50 mL of dry pentane, then cooled to 0°C.
- 1-Hexyne (1.40 mL, 12.50 mmol) is added dropwise, and the solution is stirred for 2 hours at 0°C.
- The reaction mixture is cooled to –78°C and ethyl 3-lithiopropiolate (17.50 mmol) is introduced gradually, resulting in a pale yellow solution.
- After stirring for 20 minutes at that temperature, a solution of iodine (5.39 g, 21.25 mmol) in THF (20 mL) is added.
- The resulting dark orange suspension is stirred at –78°C for 30 minutes, and then at room temperature for an additional 30 minutes.
- The crude material is purified by column chromatography on silica gel (hexanes/ethyl acetate 40:1) to yield the product as a yellow oil.
This method typically produces the Z-isomer preferentially due to the stereochemical outcome of the haloboration process. Based on yields reported for similar compounds, an approximate yield of 18% might be expected.
Nucleophilic Dihalogenation
Method Principles
This approach utilizes nucleophilic alkali metal halides (specifically lithium iodide) in conjunction with an oxidant to facilitate halogenation of unsaturated substrates. This method has been demonstrated to be widely applicable for the dihalogenation of alkynes and alkenes.
Detailed Procedure
Based on the methods described by Liu et al., the procedure can be adapted for the synthesis of this compound as follows:
- Lithium iodide (32 mg, 0.24 mmol, 1.2 equiv) and a suitable non-4-yn-2-ynoate precursor (0.2 mmol) are added to a dried reaction vial equipped with a magnetic stir bar.
- Acetic acid (0.5 mL) and dichloromethane (0.25 mL) are added, and the mixture is cooled to 0°C.
- meta-Chloroperbenzoic acid (m-CPBA) (48 mg, 0.24 mmol, 85%, 1.2 equiv) is added to the mixture and stirred for 2 hours under air at 0°C.
- After completion, saturated sodium thiosulfate solution is added to quench the reaction and remove excess oxidants.
- The reaction mixture is extracted with dichloromethane (15 mL × 2).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired compound.
This procedure offers several advantages, including relatively mild conditions and potentially higher yields (70-90% for similar transformations). However, it requires the preparation or acquisition of an appropriate precursor compound.
Olefination-Dehydrohalogenation Approach
Method Principles
Based on approaches used for similar compounds such as ethyl (2E)-5-phenylpent-2-en-4-ynoate, this strategy involves a sequence of olefination and dehydrohalogenation steps starting from an iodinated precursor.
Comparative Analysis of Preparation Methods
To facilitate method selection, a comprehensive comparison of the three synthetic approaches is presented below:
| Parameter | Haloboration | Nucleophilic Dihalogenation | Olefination-Dehydrohalogenation |
|---|---|---|---|
| Reaction Conditions | -78°C to RT | 0°C | Variable |
| Key Reagents | B-I-9-BBN, ethyl 3-lithiopropiolate, I₂ | Lithium iodide, m-CPBA | Phosphoranes, base |
| Number of Steps | Single-pot | Single-pot | Multi-step |
| Expected Yield | ~18% | 70-90% | Variable |
| Stereoselectivity | Predominantly Z-isomer | Substrate-dependent | Potentially E-selective |
| Advantages | Direct route, established precedent | Mild conditions, potentially higher yield | Potential stereochemical control |
| Limitations | Low yield, air-sensitive reagents | Requires specific precursor | More complex, additional steps |
| Scalability | Limited | Good | Moderate |
Analytical Characterization
Verification of successful synthesis requires comprehensive analytical characterization using multiple complementary techniques.
Nuclear Magnetic Resonance Spectroscopy
The structure of this compound would be confirmed through ¹H and ¹³C NMR spectroscopy:
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (306.14 g/mol) and provide characteristic fragmentation patterns:
- Molecular ion peak at m/z 306
- Loss of ethyl group (M-29)
- Loss of iodine (M-127)
- Loss of ester group (M-73)
- Sequential fragmentation of the alkyl chain
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
- C≡C stretching: 2100-2200 cm⁻¹
- C=O stretching (ester): 1700-1750 cm⁻¹
- C=C stretching: 1600-1650 cm⁻¹
- C-I stretching: 500-600 cm⁻¹
- C-O stretching (ester): 1000-1300 cm⁻¹
Synthesis Challenges and Considerations
The preparation of this compound presents several significant challenges that must be addressed for successful synthesis.
Stereochemical Control
Controlling the geometry of the double bond (E vs. Z configuration) represents a primary challenge. Each synthetic approach offers different levels of stereochemical control:
- Haloboration typically favors Z-stereochemistry
- Nucleophilic dihalogenation's stereoselectivity depends heavily on substrate structure
- Olefination-based approaches can potentially be tuned for E-selectivity
The desired stereoisomer should be determined based on the intended application before selecting a synthetic route.
Stability Considerations
Compounds containing both iodoalkene and alkyne functionalities can present stability issues:
- Sensitivity to light and heat may cause decomposition
- Potential for iodine loss under certain conditions
- Possibility of alkyne-alkene isomerization
Synthesis should be conducted under controlled conditions (low temperature, protection from light), and the product should be stored appropriately, potentially under inert atmosphere at low temperature.
Purification Challenges
Purification of this compound may be complicated by:
- Formation of stereoisomers with similar chromatographic properties
- Potential byproducts with similar polarities
- Sensitivity of the compound during purification processes
Careful optimization of chromatographic conditions is essential, potentially requiring specialized techniques like silver-impregnated silica gel to separate stereoisomers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodonon-4-en-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be selectively reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced alkenes.
Scientific Research Applications
Ethyl 5-iodonon-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodonon-4-en-2-ynoate involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The iodine atom can act as a leaving group in substitution reactions, while the alkyne and alkene groups can undergo addition and reduction reactions. These properties make it a valuable tool in synthetic chemistry for constructing complex molecular architectures.
Comparison with Similar Compounds
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Structural Differences :
Reactivity :
- The ethoxycarbonyloxy group in the analog may participate in decarboxylation or ester exchange reactions, while the iodine in the target compound facilitates halogen-specific reactions (e.g., Suzuki coupling or elimination) .
- Propargylation reactions, referenced in synthesis studies of similar ynoates, suggest both compounds could undergo alkyne-focused transformations, but steric hindrance from diphenyl groups in the analog may limit accessibility .
Physical Properties :
- Crystallinity: The diphenyl analog exhibits a well-defined crystal structure due to π-π stacking and hydrogen bonding, as evidenced by its CCDC reference (1901024) . In contrast, the iodine atom’s polarizability in the target compound may lead to distinct packing motifs and melting points.
- Solubility: The phenyl rings in the analog increase hydrophobicity, whereas the iodine atom in the target compound could enhance solubility in polar aprotic solvents.
Ethyl 4-cyanobenzoate
Structural Differences :
- Backbone: Ethyl 4-cyanobenzoate is an aromatic ester with a cyano (-CN) substituent, contrasting with the aliphatic enyne-iodo system of the target compound .
- Functional Groups: The cyano group is strongly electron-withdrawing, while the iodine in the target compound acts as a moderate electron-withdrawing and leaving group.
Bioactive Ethyl Acetate-Extracted Compounds
Contextual Differences :
- Compounds like curcuminoids (turmeric), gingerols (ginger), and eugenol (clove) extracted in ethyl acetate are natural products with antioxidant and antifungal properties . These contrast sharply with the synthetic, halogenated target compound.
- While ethyl acetate is a common solvent for both natural extractions and synthetic purification, the target compound’s structural complexity and iodine content likely render it unsuitable for direct biological applications without modification.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
